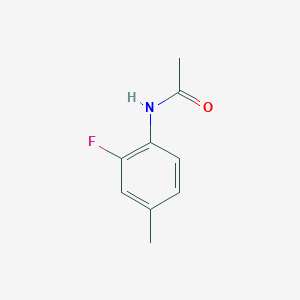

N-(2-Fluoro-4-methylphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6-3-4-9(8(10)5-6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXUSWHUWNRNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456515 | |

| Record name | N-(2-Fluoro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-67-0 | |

| Record name | N-(2-Fluoro-4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance and Role of Fluoroacetamide Derivatives in Organic Synthesis

Fluoroacetamide (B1672904) derivatives are a subset of organofluorine compounds, which have become indispensable in various sectors of chemical science, particularly in medicinal chemistry and materials science. numberanalytics.com The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.com Approximately 20% of all commercial pharmaceuticals contain fluorine, a testament to the element's profound impact on drug design. nih.gov

The significance of fluorine stems from its unique atomic characteristics:

High Electronegativity: As the most electronegative element, fluorine can create strong, polarized carbon-fluorine (C-F) bonds. This can influence the acidity or basicity of nearby functional groups, thereby affecting how a molecule interacts with biological targets like enzymes. nih.govresearchgate.net

Metabolic Stability: The C-F bond is one of the strongest covalent bonds in organic chemistry. nih.gov This high bond strength makes fluoroacetamide derivatives more resistant to metabolic degradation by enzymes in the body, which can prolong the active life of a drug. alfa-chemistry.com

Enhanced Bioavailability: The presence of fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). alfa-chemistry.com This property helps fluorinated compounds pass through cell membranes more easily, leading to improved absorption and bioavailability. numberanalytics.comalfa-chemistry.com

Consequently, fluoroacetamide derivatives are frequently employed as intermediates in the synthesis of pharmaceuticals, including antitumor, antifungal, and anti-inflammatory agents. nih.gov They serve as versatile synthons, allowing chemists to introduce fluorine into a target molecule to fine-tune its properties for optimal performance.

Historical Context of N Arylamides As Synthetic Reagents and Building Blocks

The study of organic chemistry began to flourish in the 19th century, moving past the early belief in a "vital force" necessary for the creation of organic compounds. ankara.edu.tr A pivotal moment was Friedrich Wöhler's synthesis of urea (B33335) from inorganic precursors in 1828, which demonstrated that organic molecules could be created in the laboratory. bowen.edu.ng This discovery opened the door to the synthesis of countless organic compounds, including the important class of N-arylamides. ankara.edu.tr

N-arylamides, which feature an amide group linked to an aromatic ring, are a ubiquitous structural motif found in a vast range of important substances. mdpi.com Their amide bond is a fundamental component of proteins and peptides. mdpi.com Historically and into the present day, N-arylamides have been recognized as crucial components in:

Natural Products: Many biologically active compounds produced by organisms, such as penicillin and paclitaxel, contain the N-arylamide framework. mdpi.com

Pharmaceuticals: A significant percentage of known drugs, including the common analgesic paracetamol (acetaminophen), are N-arylamides. mdpi.com

Agrochemicals: This class of compounds is integral to the development of many pesticides and herbicides. mdpi.com

Industrial Materials: N-arylamides are also building blocks for polymers, detergents, and lubricants. mdpi.com

The synthesis of N-arylamides has evolved over time. Classical methods often involved the reaction of an aniline (B41778) (an arylamine) with an activated carboxylic acid derivative like an acid chloride or anhydride (B1165640). While effective, these methods often generate significant chemical waste. mdpi.com Modern organic synthesis has seen a push towards more efficient and environmentally friendly "green" chemistry approaches, leading to the development of new catalytic methods for forming the crucial N-aryl amide bond. rsc.org This ongoing evolution underscores the sustained importance of N-arylamides as foundational building blocks in synthetic chemistry.

Overview of N 2 Fluoro 4 Methylphenyl Acetamide As a Specialty Reagent

Conventional Synthetic Routes to this compound

Traditional methods for the synthesis of this compound primarily rely on well-established amidation and acylation reactions. These routes are characterized by their straightforward procedures and the use of readily available starting materials.

Amidation Reactions Utilizing 2-Fluoro-4-methylaniline (B1213500) Precursors

The most common approach for the synthesis of this compound involves the direct amidation of 2-fluoro-4-methylaniline. This reaction typically employs an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to introduce the acetyl group onto the nitrogen atom of the aniline (B41778).

When acetic anhydride is used, the reaction is often carried out in the presence of a base or a catalyst. A typical procedure involves dissolving 2-fluoro-4-methylaniline in a suitable solvent, followed by the addition of acetic anhydride. The reaction mixture is then heated to drive the reaction to completion. In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry.

A similar amidation can be achieved using acetyl chloride. This method is generally more reactive than using acetic anhydride and often proceeds at lower temperatures. The reaction of 2-fluoro-4-methylaniline with acetyl chloride is typically performed in an inert solvent and in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. chemicalbook.com

Acylation Strategies for Arylamine Substrates

The acylation of arylamines is a fundamental transformation in organic synthesis and is widely applicable to the preparation of this compound. The choice of acylation agent and reaction conditions can be tailored to achieve high yields and purity.

One common strategy involves the use of acetic anhydride in an aqueous medium. For instance, a general procedure for the acetylation of anilines involves dissolving the aniline in water with the aid of hydrochloric acid to form the hydrochloride salt. Subsequently, acetic anhydride is added, followed by a solution of sodium acetate (B1210297) to buffer the reaction mixture and facilitate the precipitation of the acetanilide (B955) product. libretexts.org

Alternatively, acylation can be performed in organic solvents. A patent for the preparation of 2-bromo-4-fluoroacetanilide describes a process where para-fluoroaniline is reacted with acetic anhydride in glacial acetic acid. The mixture is heated to a temperature between 55-100°C for 1-3 hours. google.com This method can be adapted for the acetylation of 2-fluoro-4-methylaniline.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often adjusted include the choice of solvent, temperature, reaction time, and the nature of the base or catalyst.

For acylation reactions with acetyl chloride, the use of a suitable base is critical. Triethylamine is a commonly employed base that effectively scavenges the HCl generated during the reaction. chemicalbook.com The reaction is often initiated at a low temperature (e.g., 0°C) and then allowed to warm to room temperature to ensure a controlled reaction profile.

In the case of acetic anhydride, the reaction temperature and time are significant factors. Heating the reaction mixture can significantly increase the reaction rate. For example, in the synthesis of 2-bromo-4-fluoroacetanilide, the acetylation of para-fluoroaniline with acetic anhydride is conducted at elevated temperatures to ensure complete conversion. google.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

The table below summarizes typical conditions for the conventional synthesis of N-arylacetamides, which are analogous to the synthesis of this compound.

| Precursor | Acetylating Agent | Solvent | Base/Catalyst | Temperature | Reaction Time | Yield |

| Aniline | Acetic Anhydride | Water/HCl | Sodium Acetate | Room Temp. | Not Specified | High |

| p-Fluoroaniline | Acetic Anhydride | Glacial Acetic Acid | None | 55-100°C | 1-3 h | >90% |

| Aniline | Acetyl Chloride | Ethyl Acetate | Triethylamine | 0-20°C | 2 h | 96.7% |

Advanced Synthetic Approaches to this compound

In recent years, advanced synthetic methodologies have been developed to improve the efficiency, environmental impact, and scalability of N-arylacetamide synthesis. These approaches include the use of catalytic systems and microwave-assisted techniques.

Catalytic Methods in N-Acylation of Fluoro-Substituted Anilines

The use of catalysts in N-acylation reactions can lead to milder reaction conditions, shorter reaction times, and improved yields. Various catalysts have been explored for the acetylation of anilines. For instance, studies have shown that clay can act as an effective catalyst for the N-acetylation of aniline with acetic anhydride, offering a greener alternative to traditional methods. jocpr.com

Phase transfer catalysts (PTCs) have also been successfully employed in the N-acetylation of anilines with acetyl chloride. The use of PTCs like tetrabutylammonium (B224687) bromide (TBAB) in the presence of a weak base like potassium carbonate can facilitate the reaction, leading to high yields in a short period. This methodology is particularly advantageous as it can often be carried out at room temperature.

While specific studies on the catalytic N-acylation of 2-fluoro-4-methylaniline are not abundant in the readily available literature, the principles from studies on other anilines can be applied. The electron-withdrawing nature of the fluorine atom in 2-fluoro-4-methylaniline may influence its reactivity, potentially requiring tailored catalytic systems for optimal performance.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. orientjchem.orgresearchgate.net

The synthesis of N-arylacetamides is well-suited for microwave assistance. For example, the synthesis of N-(3-chloro-4-fluorophenyl)acetamide from 3-chloro-4-fluoroaniline (B193440) has been successfully achieved using microwave irradiation. orientjchem.org This suggests that a similar approach could be highly effective for the synthesis of this compound.

A general procedure for microwave-assisted N-acylation might involve mixing 2-fluoro-4-methylaniline with an acetylating agent, with or without a solvent, and subjecting the mixture to microwave irradiation at a specific power and for a short duration. The optimization of microwave parameters such as power, temperature, and time is crucial for achieving the best results. The use of solvent-free conditions in microwave-assisted synthesis further enhances its "green" credentials by reducing waste. nih.gov

The following table highlights the advantages of advanced synthetic methods for N-arylacetamide synthesis.

| Method | Catalyst/Condition | Key Advantages |

| Catalytic N-Acylation | Clay, Phase Transfer Catalysts | Milder reaction conditions, shorter reaction times, improved yields, greener approach. |

| Microwave-Assisted Synthesis | Microwave Irradiation | Drastic reduction in reaction time (minutes vs. hours), often higher yields, potential for solvent-free reactions. |

Flow Chemistry Applications in the Synthesis of N-Arylamides

Flow chemistry, utilizing continuous-flow reactors, offers substantial advantages over traditional batch processing for the synthesis of N-arylamides, including this compound. rsc.org This technology provides superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, higher yields, and enhanced safety. rsc.orgjst.org.in

The key benefits of employing flow chemistry in amide synthesis include:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise temperature control of even highly exothermic amidation reactions. rsc.org This minimizes the risk of thermal runaways and reduces the formation of byproducts.

Improved Safety : The small reactor volumes inherent to flow systems mean that only small quantities of reagents are reacting at any given moment. nih.gov This is particularly advantageous when handling hazardous or unstable intermediates, which can be generated and consumed in situ. nih.gov

Scalability and Reproducibility : Scaling up production in a flow system is typically achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which avoids the complex challenges associated with scaling up batch reactors. rsc.org This leads to greater consistency and reproducibility between batches.

Process Intensification : Flow chemistry allows for the use of superheated solvents and higher pressures, which can significantly accelerate reaction rates and reduce reaction times. polimi.it Telescoping multiple reaction steps into a single continuous sequence without intermediate purification can further streamline the synthesis process. rsc.org

While specific literature on the flow synthesis of this compound is not abundant, the general methodologies developed for N-arylamides are directly applicable. A typical setup would involve pumping a solution of 2-Fluoro-4-methylaniline and an acetylating agent (e.g., acetic anhydride or acetyl chloride) through a heated reactor coil or microreactor. The product stream would then be collected for purification.

Table 1: Comparison of Batch vs. Flow Synthesis for N-Arylamide Production

| Feature | Batch Synthesis | Flow Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |

| Mass Transfer | Often diffusion-limited | Enhanced, efficient mixing |

| Safety | Higher risk with large volumes | Inherently safer with small volumes |

| Scalability | Complex, requires re-optimization | Straightforward (time or numbering-up) |

| Reproducibility | Can be variable | High |

| Footprint | Large | Small |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable methods for synthesizing this compound. This involves minimizing waste, using less hazardous materials, and improving energy efficiency.

A significant step towards greener synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions are highly desirable as they reduce environmental impact, simplify product purification, and lower costs. rsc.org

For the N-acetylation of anilines, solvent-free methods have proven effective. One approach involves the direct reaction of the aniline with an acetylating agent, sometimes with the aid of a catalyst, under thermal or microwave conditions. researchgate.netresearchgate.net For instance, the reaction between an aniline and acetic anhydride can proceed efficiently without a solvent, yielding the corresponding acetanilide with only acetic acid as a byproduct. orientjchem.orgresearchgate.net Another innovative technique utilizes sunlight to drive the N-acetylation of anilines under neat conditions, aligning with principles of energy efficiency and waste reduction. rsc.org

The choice of catalysts and reagents plays a pivotal role in the greenness of a synthetic process. Traditional N-acylation reactions often use stoichiometric amounts of acids or bases that generate significant waste. orientjchem.org Modern approaches focus on using catalytic quantities of more environmentally benign substances.

Several sustainable catalysts have been reported for N-acylation reactions:

Lewis Acids : Mild and inexpensive Lewis acids like magnesium sulfate (B86663) (MgSO₄) have been used to catalyze the N-acetylation of anilines using sunlight as an energy source. rsc.org Other options include iron(III) chloride (FeCl₃) and various metal triflates. orientjchem.orgmdpi.com

Heterogeneous Catalysts : Solid catalysts such as zeolites (e.g., Hβ) are advantageous as they can be easily recovered from the reaction mixture by filtration and reused, minimizing waste. researchgate.net

Catalyst-Free Methods : In some cases, the acylation of amines can be achieved without any catalyst at all, particularly when using a highly reactive acylating agent or green solvents like water. orientjchem.orgnih.gov These methods offer a simple experimental procedure and reduce the chemical load of the process.

The data below summarizes various catalytic systems applicable to the synthesis of N-arylamides.

Table 2: Examples of Sustainable Catalysts for N-Acetylation of Anilines

| Catalyst | Acetylating Agent | Conditions | Advantages |

| Magnesium Sulfate (MgSO₄) | Acetic Acid | Sunlight, Solvent-free | Cost-effective, energy-efficient, benign. rsc.org |

| Zeolite Hβ | Acetic Acid | Microwave Irradiation | Heterogeneous, reusable, environmentally safe. researchgate.net |

| Iron(III) Chloride (FeCl₃) | Esters | Solvent-free, 80°C | Effective for direct amidation, good yields. mdpi.com |

| None | Acetic Anhydride | Water, Room Temp. | Simple procedure, high yields, low cost. orientjchem.orgresearchgate.net |

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. chemrxiv.org A higher atom economy signifies less waste generation. nih.gov

The atom economy for the synthesis of this compound can be calculated based on the chosen acetylating agent.

Route A: Using Acetic Anhydride Reaction: FC₆H₃(CH₃)NH₂ + (CH₃CO)₂O → C₉H₁₀FNO + CH₃COOH

Calculation:

Molecular Weight of this compound: 167.18 g/mol

Molecular Weight of 2-Fluoro-4-methylaniline: 125.15 g/mol

Molecular Weight of Acetic Anhydride: 102.09 g/mol

Atom Economy = [Mass of Desired Product / Total Mass of Reactants] x 100 Atom Economy = [167.18 / (125.15 + 102.09)] x 100 = 73.6%

Route B: Using Acetyl Chloride Reaction: FC₆H₃(CH₃)NH₂ + CH₃COCl → C₉H₁₀FNO + HCl

Calculation:

Molecular Weight of this compound: 167.18 g/mol

Molecular Weight of 2-Fluoro-4-methylaniline: 125.15 g/mol

Molecular Weight of Acetyl Chloride: 78.50 g/mol

Atom Economy = [167.18 / (125.15 + 78.50)] x 100 = 82.1%

While the reaction with acetyl chloride shows a higher theoretical atom economy, it produces corrosive hydrogen chloride (HCl) as a byproduct, which presents handling and waste treatment challenges. The acetic anhydride route produces acetic acid, a less hazardous and potentially reusable byproduct. monash.edu Therefore, a holistic assessment of process efficiency must consider not only atom economy but also factors like catalyst choice, energy consumption, solvent use, and the environmental impact of byproducts. nih.gov

Mechanistic Investigations into the Reactivity of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is no documented evidence of this compound functioning as a regioselective amine brominating agent. The scientific community has not published research exploring its mechanistic pathways, steric influences, kinetic or thermodynamic properties, substrate scope, stereochemical implications, or theoretical studies in the context of bromination reactions as outlined in the requested article structure.

The search for information on this specific application of this compound yielded no results matching the detailed requirements of the prompt. This compound is known and cataloged, but its use as a reagent for the regioselective bromination of amines is not supported by accessible research data.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The premise of the article—that this compound is used as a regioselective amine brominating agent with a body of research behind it—appears to be inconsistent with the current state of published chemical science.

Synthetic Applications of N 2 Fluoro 4 Methylphenyl Acetamide and Its Derivatives

Synthesis of Halogenated Anilides via N-(2-Fluoro-4-methylphenyl)acetamide

The structural framework of this compound is foundational for creating a variety of halogenated anilides. The existing fluorine atom and the potential for further substitution on the aromatic ring allow for the synthesis of diverse halogenated structures.

While the direct conversion of this compound to N-(2-Bromo-4-methylphenyl)acetamide by ipso-substitution of the fluorine atom is not a commonly reported synthetic route, the latter compound is an important halogenated anilide in its own right. A standard and effective method for its synthesis involves a multi-step process starting from p-toluidine (B81030) (4-methylaniline). doubtnut.com

This process typically includes three key steps:

Acetylation: The amino group of p-toluidine is first protected by acetylation, usually with acetic anhydride (B1165640). This forms N-(4-methylphenyl)acetamide (p-acetotoluidide). This step is crucial as it deactivates the highly activating amino group, preventing polysubstitution in the subsequent step and directing the incoming substituent. quora.com

Bromination: The resulting N-(4-methylphenyl)acetamide is then brominated. The acetamido group directs the incoming bromine atom to the ortho position, yielding N-(2-Bromo-4-methylphenyl)acetamide. doubtnut.com

Hydrolysis (Optional): If the free aniline (B41778) (2-Bromo-4-methylaniline) is the desired product, a final hydrolysis step is performed to remove the acetyl group. doubtnut.com

A typical laboratory procedure for the acetylation step is outlined below:

| Reactant | Reagent/Solvent | Product | Typical Conditions |

| 2-Bromo-4-methylaniline | Acetic Anhydride or Acetyl Chloride | N-(2-Bromo-4-methylphenyl)acetamide | Reaction in the presence of a base or in acetic acid. cymitquimica.com |

This synthetic strategy highlights the importance of protecting groups in controlling regioselectivity during electrophilic aromatic substitution on activated benzene (B151609) rings.

Anilide substrates, including this compound, are amenable to various functionalization reactions. The N-H bond of the amide can be deprotonated to form an anion, which can then react with electrophiles. More commonly, the aromatic ring can undergo further electrophilic substitution, although the existing substituents' directing effects must be considered. The acetamido group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director but deactivating. The interplay of these effects, along with steric hindrance from the ortho-substituents, will guide the position of any new functional groups.

Utility of this compound as a Building Block in Complex Molecule Synthesis

The distinct chemical features of this compound make it a valuable precursor for creating more intricate molecular architectures. Its derivatives are significant intermediates for a range of medicinal, agrochemical, and pharmaceutical compounds. nih.gov

The N-arylacetamide moiety is a common structural motif in many biologically active compounds. nih.gov this compound serves as a readily available starting point for building more complex scaffolds. The acetamide (B32628) side chain can be modified, for instance, by alpha-halogenation followed by nucleophilic substitution to introduce a wide variety of functional groups. Similarly, reactions targeting the aromatic ring can introduce additional substituents, thereby generating a library of structurally diverse N-arylacetamides for screening and development.

The N-arylacetamide scaffold is present in numerous compounds with demonstrated biological activity. For example, various N-substituted acetamide derivatives have been designed and synthesized as potent antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. While not starting directly from this compound, these studies underscore the pharmaceutical relevance of the N-arylacetamide core structure. The specific fluorine and methyl substitution pattern of this compound can be exploited to fine-tune the steric and electronic properties of target molecules, potentially enhancing their binding affinity and selectivity for biological targets.

This compound and its close analogs are key intermediates in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors for cancer therapy. smolecule.com Kinase inhibitors often feature complex heterocyclic systems, and the anilide portion of the molecule frequently plays a crucial role in binding to the target enzyme.

For instance, the general structure of many Aurora kinase and FMS-like tyrosine kinase 3 (FLT3) inhibitors involves a substituted aniline or anilide fragment linked to a heterocyclic core. nih.govnih.govresearchgate.netresearchgate.net The specific 2-fluoro-4-methylphenyl group can impart desirable properties such as improved metabolic stability or enhanced target engagement through specific fluorine interactions. The synthesis of these complex inhibitors often involves coupling the anilide intermediate with a functionalized heterocycle in the final stages of the synthetic sequence.

This compound in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The structural features of this compound make it a plausible, albeit underexplored, candidate for participation in such reactions.

Theoretically, the amide functionality, upon hydrolysis to the corresponding aniline, 2-Fluoro-4-methylaniline (B1213500), could serve as the amine component in various MCRs. For instance, in the Ugi four-component condensation, this aniline derivative could react with an aldehyde, a carboxylic acid, and an isocyanide to generate complex peptide-like structures. The presence of the fluorine atom and the methyl group on the aromatic ring could offer steric and electronic modulation of the product's properties, which is of interest in medicinal chemistry for creating libraries of diverse compounds.

Similarly, in the Passerini three-component reaction, which involves an isocyanide, an aldehyde or ketone, and a carboxylic acid, derivatives of this compound could be envisioned. For example, if the acetamide were to be a part of a larger molecule containing a carboxylic acid or aldehyde group, it could participate in intramolecular MCRs, leading to the formation of complex heterocyclic systems.

While specific examples of this compound in MCRs are not extensively reported in the literature, the hypothetical participation of its parent aniline in a representative Ugi reaction is outlined below.

Hypothetical Ugi Reaction Involving a Derivative of this compound

| Reactant 1 (Amine) | Reactant 2 (Aldehyde) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isocyanide) | Hypothetical Product | Potential Application |

| 2-Fluoro-4-methylaniline | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-acetamido-N-(tert-butyl)-N-(2-fluoro-4-methylphenyl)-2-phenylacetamide | Scaffold for drug discovery |

| 2-Fluoro-4-methylaniline | Isobutyraldehyde | Propionic Acid | Cyclohexyl isocyanide | N-(cyclohexyl)-N-(2-fluoro-4-methylphenyl)-2-(propionamido)-3-methylbutanamide | Combinatorial chemistry library member |

Development of Novel Reagents and Catalysts Derived from this compound

The structure of this compound provides a versatile scaffold for the development of novel reagents and catalysts. The presence of the fluoro and methyl groups on the phenyl ring allows for regioselective functionalization, which can be exploited to introduce catalytically active moieties or ligating groups.

One potential avenue is the derivatization of the aromatic ring through electrophilic substitution reactions. The positions ortho and para to the activating acetamido group, and meta to the deactivating fluoro group, could be targeted for the introduction of phosphine, sulfonate, or other coordinating groups. Such functionalized derivatives could serve as ligands for transition metal catalysts used in cross-coupling reactions, hydrogenations, or other important organic transformations. The fluorine atom could also play a role in modulating the electronic properties of the metal center, thereby influencing the catalyst's activity and selectivity.

Furthermore, the acetamide nitrogen, after deprotection, can be a site for further chemical modification. For instance, the resulting aniline could be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups. It could also be used to synthesize bidentate or pincer-type ligands by linking it to other coordinating moieties.

Below is a hypothetical table illustrating the potential development of ligands and catalysts from this compound.

Hypothetical Development of Ligands and Catalysts

| Derivative of this compound | Modification Strategy | Resulting Compound Type | Potential Catalytic Application |

| N-(2-Fluoro-4-methyl-5-(diphenylphosphino)phenyl)acetamide | Ortho-lithiation followed by reaction with chlorodiphenylphosphine | Monodentate Phosphine Ligand | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) |

| 2-(2-Fluoro-4-methylphenylamino)acetic acid | Hydrolysis of the amide followed by reaction with chloroacetic acid | N,O-Bidentate Ligand | Chiral Lewis acid catalysis in asymmetric synthesis |

| N-(2-Fluoro-4-methyl-5-sulfophenyl)acetamide | Sulfonation of the aromatic ring | Water-Soluble Ligand Precursor | Aqueous-phase catalysis |

Computational Chemistry and Molecular Modeling of N 2 Fluoro 4 Methylphenyl Acetamide

Conformation Analysis and Conformational Landscapes of N-(2-Fluoro-4-methylphenyl)acetamide

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformation analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. The primary sources of conformational flexibility in this molecule are the rotation around the amide bond (C-N) and the single bond connecting the phenyl ring to the nitrogen atom.

Due to the partial double-bond character of the amide C-N bond, rotation is hindered, leading to the existence of cis (E) and trans (Z) rotamers. scielo.br Computational studies on similar tertiary amides have shown that these rotamers can coexist in equilibrium, with their relative populations depending on the steric and electronic effects of the substituents. scielo.br Density Functional Theory (DFT) calculations are commonly employed to map the potential energy surface by systematically rotating key dihedral angles, such as the one defining the orientation of the acetamide (B32628) group relative to the phenyl ring. scielo.br

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical calculations, particularly DFT, are used to determine a range of electronic properties and reactivity descriptors. nih.govnih.gov These descriptors arise from Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (σ): The reciprocal of hardness (σ = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons (ω = χ² / 2η).

| Descriptor | Symbol | Formula | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability |

| LUMO Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Electron-attracting tendency |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness | σ | 1 / η | Polarizability |

| Electrophilicity Index | ω | χ² / 2η | Propensity to accept electrons |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the time-dependent behavior of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal information about conformational changes, solvation processes, and binding events over time. chemrxiv.org

For this compound in an aqueous solution, MD simulations can elucidate the structure of the solvation shell and the nature of hydrogen bonding between the molecule and water. Studies on the closely related N-(2-hydroxy-4-methylphenyl)acetamide have used NMR spectroscopy and computational methods to investigate the formation of inter- and intramolecular hydrogen bonds. nih.gov MD simulations would similarly map the hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen and fluorine atom) sites of this compound and quantify the strength and lifetime of these interactions.

The simulations are based on a force field, which is a set of parameters describing the potential energy of the system. The accuracy of the simulation depends heavily on the quality of the force field. chemrxiv.org By analyzing the simulation trajectories, one can calculate various properties such as radial distribution functions (to understand solvent structure), diffusion coefficients, and the free energy of binding to a receptor. These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, bridging the gap between its static structure and its function.

QSAR (Quantitative Structure-Activity Relationship) Studies on Derivatives of this compound (Excluding specific biological activity)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties or activities. scienceforecastoa.com For derivatives of this compound, QSAR models can be developed to predict properties like solubility, lipophilicity, or permeability without needing to synthesize and test every compound. nih.gov

The process involves three main stages:

Data Set Generation: A series of derivatives is selected where systematic modifications are made to the parent structure of this compound.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that links the descriptors to the observed property. researchgate.net

The molecular descriptors used in QSAR studies can be categorized as follows:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the 2D representation of the molecule (e.g., connectivity indices like the Wiener index). kg.ac.rs

Geometrical (3D): Based on the 3D structure (e.g., molecular surface area, volume).

Physicochemical: Descriptors like the logarithm of the partition coefficient (logP) for lipophilicity and Topological Polar Surface Area (TPSA) for permeability prediction. nih.gov

Electronic: Quantum chemically calculated descriptors (e.g., dipole moment, HOMO/LUMO energies). researchgate.net

By developing a robust QSAR model, researchers can screen virtual libraries of this compound derivatives and prioritize the synthesis of compounds with the most promising predicted properties, thereby accelerating the research and development process. semanticscholar.org

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size and mass of the molecule |

| Topological | Wiener Index | Molecular branching and compactness |

| Geometrical | Molecular Surface Area | 3D size and shape |

| Physicochemical | logP | Lipophilicity/hydrophobicity |

| TPSA (Topological Polar Surface Area) | Molecular polarity and permeability | |

| Electronic | Dipole Moment | Charge distribution and polarity |

Advanced Spectroscopic and Analytical Characterization Methodologies for N 2 Fluoro 4 Methylphenyl Acetamide and Its Reaction Products

Application of High-Resolution NMR Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(2-Fluoro-4-methylphenyl)acetamide in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for a detailed mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the acetamide (B32628) group. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the protons and the fluorine atom. The methyl group attached to the phenyl ring would appear as a singlet, as would the methyl group of the acetamide moiety. The amide proton (N-H) would also present as a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the acetamide group is expected to appear at the downfield end of the spectrum. The aromatic carbons will show characteristic shifts, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The chemical shifts of the other aromatic carbons will also be influenced by the fluorine and methyl substituents. The methyl carbons will resonate at the upfield region of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for definitively assigning all proton and carbon signals and confirming the connectivity of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| Amide-H (N-H) | 7.5 - 9.5 | Singlet |

| Phenyl-CH₃ | ~2.3 | Singlet |

| Acetyl-CH₃ | ~2.1 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Aromatic C-F | 150 - 160 (with large ¹JCF) |

| Aromatic C-N | 130 - 140 |

| Other Aromatic C | 115 - 135 |

| Phenyl-CH₃ | ~20 |

| Acetyl-CH₃ | ~24 |

Advanced Mass Spectrometry Techniques for Mechanistic Insights

Advanced mass spectrometry (MS) techniques are pivotal for determining the molecular weight of this compound and for gaining insights into the mechanisms of its reactions by identifying intermediates and products.

Electron ionization (EI) mass spectrometry would reveal the molecular ion peak (M⁺) and a characteristic fragmentation pattern. The fragmentation of amides is a well-understood process and can provide structural confirmation. libretexts.orglibretexts.org Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the formation of an acylium ion or a radical cation derived from the aromatic portion.

McLafferty Rearrangement: If applicable, this rearrangement can occur in primary amides, though it is less common for N-aryl acetamides. libretexts.org

Cleavage of the amide bond: This would result in ions corresponding to the acetyl group and the 2-fluoro-4-methylaniline (B1213500) moiety.

By employing soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the protonated molecule [M+H]⁺ can be readily observed, allowing for precise molecular weight determination. High-resolution mass spectrometry (HRMS) would provide the exact mass, enabling the confirmation of the elemental composition.

Tandem mass spectrometry (MS/MS) is particularly useful for studying reaction mechanisms. By isolating a specific ion (e.g., a suspected reaction intermediate) and subjecting it to collision-induced dissociation (CID), its fragmentation pattern can be analyzed to elucidate its structure. This approach is invaluable for tracking the transformation of this compound in chemical reactions.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 167 | Molecular Ion [C₉H₁₀FNO]⁺ | Electron Ionization |

| 125 | [C₇H₇FN]⁺ | Loss of acetyl radical (•COCH₃) |

| 43 | [CH₃CO]⁺ | Acylium ion |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within this compound. The vibrational modes are sensitive to the molecular conformation and intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the amide group. The N-H stretching vibration typically appears as a sharp band in the range of 3200-3400 cm⁻¹. The C=O stretching vibration (Amide I band) is a strong absorption usually found between 1630 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1510-1570 cm⁻¹. The C-N stretching vibration will also be present at lower wavenumbers. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-F stretching vibration will give rise to a strong band, typically in the 1000-1400 cm⁻¹ region. The methyl C-H stretching and bending vibrations will also be observable.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations are often strong in Raman spectra, providing information about the substitution pattern. The C-F bond, while strongly IR-active, may show a weaker Raman signal.

Analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide insights into the conformational preferences of the acetamide group relative to the phenyl ring and the extent of intermolecular hydrogen bonding in the solid state. Studies on related N-(phenyl)-2,2-dichloroacetamides have demonstrated the utility of this combined experimental and theoretical approach for detailed vibrational assignments. nih.gov

Table 4: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1630 - 1690 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1400 |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles.

While a crystal structure for the title compound is not available in the searched literature, analysis of related structures such as 2-Chloro-N-(4-fluorophenyl)acetamide and N-Methyl-N-(2-methylphenyl)acetamide allows for predictions about its solid-state conformation. researchgate.netnih.gov It is expected that the acetamide group will be planar. The dihedral angle between the plane of the phenyl ring and the plane of the amide group will be a key conformational parameter.

Furthermore, X-ray crystallography would reveal the details of the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules of this compound will be linked by intermolecular N-H···O=C hydrogen bonds, forming chains or sheets. Other weaker interactions, such as C-H···O and C-H···F hydrogen bonds, may also play a role in the crystal packing.

The formation of co-crystals or metal complexes with this compound could be investigated to modify its physicochemical properties. X-ray crystallography would be essential for characterizing the structures of such complexes, determining the coordination mode of the ligand, and understanding the nature of the non-covalent interactions involved.

Table 5: Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonds |

| Conformation | Planar amide group |

| Dihedral Angle (Phenyl-Amide) | Non-zero, indicating a twisted conformation |

Derivatives and Analogs of N 2 Fluoro 4 Methylphenyl Acetamide: Synthesis and Comparative Studies

Synthesis of Systematically Substituted N-(2-Fluoro-4-methylphenyl)acetamide Analogs

The synthesis of this compound and its analogs is most commonly achieved through the acylation of a corresponding substituted 2-fluoro-4-methylaniline (B1213500). A general and widely adopted method involves the reaction of the aniline (B41778) derivative with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. chemicalbook.com

A representative synthetic protocol starts with dissolving the substituted aniline in a suitable aprotic solvent, such as ethyl acetate (B1210297) or dichloromethane. The reaction is typically cooled in an ice bath before the dropwise addition of the acylating agent. A tertiary amine base, like triethylamine (B128534), is added to scavenge the generated hydrochloric acid. chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure completion. The resulting product can be isolated and purified using standard techniques like filtration, washing, and recrystallization or column chromatography.

Systematic substitution can be introduced by varying the substituents on the starting aniline or by using different acylating agents. For instance, additional groups can be placed on the phenyl ring, or the acetyl group can be replaced with other acyl moieties to probe structure-reactivity relationships.

Table 1: Synthesis of Representative this compound Analogs

| Analog | Starting Aniline | Acylating Agent | Typical Reaction Conditions | Plausible Yield (%) |

|---|---|---|---|---|

| This compound | 2-Fluoro-4-methylaniline | Acetyl chloride | Triethylamine, Ethyl Acetate, 0°C to RT, 2h | ~95% |

| N-(5-Chloro-2-fluoro-4-methylphenyl)acetamide | 5-Chloro-2-fluoro-4-methylaniline | Acetyl chloride | Triethylamine, Ethyl Acetate, 0°C to RT, 2-4h | ~90% |

| N-(2-Fluoro-5-nitro-4-methylphenyl)acetamide | 2-Fluoro-5-nitro-4-methylaniline | Acetyl chloride | Triethylamine, Dichloromethane, 0°C to RT, 3h | ~85% |

| N-(2-Fluoro-4-methylphenyl)propanamide | 2-Fluoro-4-methylaniline | Propanoyl chloride | Triethylamine, Ethyl Acetate, 0°C to RT, 2h | ~93% |

| 2-Chloro-N-(2-fluoro-4-methylphenyl)acetamide | 2-Fluoro-4-methylaniline | 2-Chloroacetyl chloride | Triethylamine, Ethyl Acetate, 0°C to RT, 2h | ~97% chemicalbook.com |

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on the aromatic ring of this compound profoundly influence its chemical reactivity and the selectivity of its reactions. These effects are primarily governed by a combination of inductive and resonance contributions. The existing acetamido group (–NHCOCH₃) is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS), due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. lumenlearning.com The fluorine atom, a halogen, exhibits a dual role: it is inductively electron-withdrawing but can donate electrons through resonance. researchgate.net

Electron-Donating Groups (EDGs): Introducing an EDG, such as a methoxy (B1213986) (–OCH₃) or an additional alkyl group, onto the phenyl ring would be expected to increase the electron density of the ring, thereby activating it and increasing the rate of EAS reactions compared to the parent compound. lumenlearning.com

Electron-Withdrawing Groups (EWGs): Conversely, adding an EWG like a nitro (–NO₂) or cyano (–CN) group would decrease the ring's electron density, deactivating it and making EAS reactions slower and more difficult to achieve. lumenlearning.com

Selectivity (Directing Effects): The position of a new substituent during an EAS reaction is directed by the existing groups.

The powerful ortho-, para-directing influence of the acetamido group is the dominant factor. researchgate.net

The fluorine at position 2 and the methyl group at position 4 also influence regioselectivity. The fluorine atom is an ortho-, para-director, while the methyl group is also an ortho-, para-director. libretexts.org The combined directing effects and steric hindrance will determine the final position of the incoming electrophile. For instance, in the parent molecule, the positions ortho and para to the activating acetamido group are positions 3 and 5.

Table 2: Predicted Impact of Substituents on EAS Reactivity and Selectivity

| Substituent (R) at Position 5 | Nature of Substituent | Effect on Ring Reactivity | Predicted Major Product Position (EAS) |

|---|---|---|---|

| -OCH₃ | Strongly Electron-Donating | Activation | Ortho to -OCH₃ and para to -NHAc (Position 3) |

| -Cl | Electron-Withdrawing (Inductive), Donating (Resonance) | Deactivation | Ortho/para to -NHAc (Position 3) |

| -NO₂ | Strongly Electron-Withdrawing | Strong Deactivation | Ortho/para to -NHAc (Position 3) |

| -CH₃ | Weakly Electron-Donating | Weak Activation | Ortho/para to -NHAc (Position 3) |

Comparative Studies with Related Fluoro-Arylamides

Comparing this compound with other fluoro-arylamides reveals how the position and nature of substituents alter the molecule's properties. Key comparators include isomers like N-(4-fluoro-2-methylphenyl)acetamide and simpler analogs like N-(4-fluorophenyl)acetamide.

N-(4-Fluorophenyl)acetamide: Lacking the methyl group and having the fluorine in the para position, this molecule serves as a baseline for understanding the electronic impact of a fluorine substituent without the steric and electronic influence of the methyl group. Studies on N-(substituted phenyl)-2-chloroacetamides show that these compounds are valuable intermediates in organic synthesis. researchgate.netnih.gov The reactivity of the N-(4-fluorophenyl)acetamide ring in EAS is moderately deactivated compared to acetanilide (B955) due to the inductive withdrawal of the fluorine atom.

N-(4-Fluoro-2-methylphenyl)acetamide: This isomer differs by the swapped positions of the fluorine and methyl groups. The methyl group at the ortho position to the amide introduces significant steric hindrance, which can affect the conformation of the acetamido group and its interaction with the ring's π-system. This steric effect can influence reaction rates and the accessibility of adjacent positions to incoming reagents.

2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: Replacing the acetyl methyl group with a trifluoromethyl group drastically alters the electronic properties. nist.gov The strongly electron-withdrawing CF₃ group makes the amide nitrogen less electron-donating to the aromatic ring, thus deactivating the ring towards EAS more significantly than a standard acetamido group.

Table 3: Comparative Properties of Selected Fluoro-Arylamides

| Compound | Key Structural Difference from Title Compound | Expected Impact on Reactivity |

|---|---|---|

| N-(4-Fluorophenyl)acetamide | No methyl group; Fluorine at C4 | Less activated ring due to absence of electron-donating methyl group. |

| N-(4-Fluoro-2-methylphenyl)acetamide | Positions of F and CH₃ are swapped | Increased steric hindrance around the amide linkage due to ortho-methyl group. |

| N-(2,4-Difluorophenyl)acetamide | Methyl group replaced by a fluorine atom | Significantly more deactivated ring due to the inductive effect of two fluorine atoms. |

| 2,2,2-Trifluoro-N-(4-methylphenyl)acetamide | Acetyl group is trifluoroacetyl | Amide group is much less activating due to the electron-withdrawing CF₃ group. nist.gov |

Structure-Reactivity Relationships in Modified this compound Scaffolds

The relationship between the structure of modified this compound scaffolds and their chemical reactivity is a direct consequence of the electronic and steric properties of their substituents. Quantitative structure-activity relationship (QSAR) and linear free energy relationship (LFER) principles can be applied to understand and predict these effects. nih.gov

Steric Effects: The proximity of substituents to the reactive center can significantly impact reactivity. The ortho-fluoro group, while having electronic effects, also introduces steric bulk near one of the positions ortho to the activating acetamido group. The introduction of larger substituents, particularly at positions 3 or 5, would sterically hinder the approach of electrophiles to adjacent sites, potentially altering the ortho/para product ratios in EAS reactions. Studies on related systems have shown that the position of a methyl group can have a minimal or significant effect on reactivity depending on its proximity to the reactive site. nih.gov

This systematic approach, combining synthesis of analogs with the study of substituent effects, allows for the fine-tuning of the chemical properties of the this compound scaffold and provides a deeper understanding of fundamental principles in physical organic chemistry. nih.gov

Future Directions and Emerging Research Avenues for N 2 Fluoro 4 Methylphenyl Acetamide

Exploration of Unconventional Reactivity Patterns

While the classical reactivity of the amide and aromatic functionalities of N-(2-Fluoro-4-methylphenyl)acetamide is well-understood, future research will likely delve into more unconventional transformations. A key area of exploration is the selective activation of carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds, which are traditionally considered inert.

C-H Activation: The presence of the acetamide (B32628) and methyl groups on the phenyl ring offers opportunities for directed C-H activation. youtube.comyoutube.com By employing transition-metal catalysts (e.g., palladium, rhodium, or copper), it may be possible to selectively functionalize the C-H bonds at positions ortho to the directing amide group or on the methyl substituent. utexas.edu This strategy could provide direct routes to complex derivatives without the need for pre-functionalized starting materials, thereby shortening synthetic sequences and improving atom economy. Research in this area would focus on identifying suitable catalyst-ligand systems that can overcome the challenge of regioselectivity in the presence of multiple potential activation sites.

C-F Bond Functionalization: The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage and functionalization a significant challenge. However, recent advances in catalysis have demonstrated the feasibility of C-F bond activation, particularly in electron-deficient fluoroaromatics. mdpi.comresearchgate.net Future studies could explore photocatalytic or transition-metal-free conditions to replace the fluorine atom in this compound with other functional groups. researchgate.netnih.gov Success in this area would dramatically expand the diversity of accessible derivatives, allowing for the introduction of new pharmacophores or tunable electronic properties.

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has spurred the development of automated synthesis platforms. mit.edu Integrating the synthesis of this compound and its derivatives into such systems, particularly those based on continuous flow chemistry, represents a significant future direction. researchgate.netamidetech.com

Automated flow synthesis offers numerous advantages over traditional batch processing, including precise control over reaction parameters, enhanced safety, and improved reproducibility. pentelutelabmit.comnih.gov For the synthesis of this compound derivatives, an automated platform could:

Rapidly screen a wide range of reaction conditions to optimize yield and purity.

Perform multi-step synthetic sequences in a continuous fashion, minimizing manual handling and purification steps.

Generate libraries of analogues by systematically varying the amine and acylating agent components.

This approach would accelerate the structure-activity relationship (SAR) studies essential for pharmaceutical development and allow for the high-throughput discovery of molecules with desired properties. researchgate.net

Potential for Photocatalytic or Electrocatalytic Transformations

Modern synthetic chemistry is increasingly leveraging light and electricity to drive chemical reactions under mild and sustainable conditions. These approaches, known as photocatalysis and electrocatalysis, open up new reactivity pathways that are often inaccessible through conventional thermal methods.

Photocatalytic Transformations: Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds. mdpi.com For this compound, photocatalysis could enable a range of transformations. For instance, it could facilitate the generation of aryl radicals from the fluoroaromatic ring, which could then be trapped by various coupling partners to form new C-C or C-heteroatom bonds. nih.govnih.gov This method could be applied to late-stage functionalization, allowing for the diversification of complex molecules containing the this compound core. mdpi.comresearchgate.net

Electrocatalytic Transformations: Electrosynthesis avoids the use of stoichiometric chemical oxidants or reductants, instead using electricity as a "reagentless" driving force. rsc.org This aligns with the principles of green chemistry. Future research could focus on developing electrocatalytic methods for the synthesis of the amide bond itself, potentially from precursor carboxylic acids and amines under mild, aqueous conditions. chinesechemsoc.orgrsc.orgresearchgate.net Furthermore, electrosynthesis could be explored for other transformations on the molecule, such as oxidative cyclizations or reductive modifications, offering alternative and greener synthetic routes. rsc.orgresearchgate.net

Development of Environmentally Benign Synthetic Processes for this compound Derivatives

The chemical industry's growing emphasis on sustainability is driving the development of "green" synthetic methodologies that minimize waste and avoid hazardous substances. numberanalytics.com Future research on this compound derivatives will be heavily influenced by these principles.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild, aqueous conditions. univ-antilles.fr Lipases, for example, have been successfully employed for amide bond formation. nih.gov Research could focus on identifying or engineering enzymes that can efficiently catalyze the amidation reaction to produce this compound and its analogues. rsc.orgacs.orgnih.gov This biocatalytic approach would eliminate the need for coupling agents and hazardous solvents, significantly improving the environmental profile of the synthesis. rsc.org

Solvent-Free and Alternative Solvent Systems: A major source of waste in chemical synthesis is the use of volatile organic solvents. Developing solvent-free reaction conditions, such as mechanochemical synthesis (using grinding or milling to drive reactions), is a promising avenue. researchgate.net Alternatively, replacing conventional solvents with greener alternatives like water or bio-based solvents could drastically reduce the environmental impact of synthesizing these compounds.

Below is an interactive table summarizing the potential research avenues and their expected impacts.

| Research Avenue | Key Technology/Method | Potential Impact |

| Unconventional Reactivity | C-H and C-F Bond Activation | Access to novel and complex derivatives, improved synthetic efficiency. |

| Automated Synthesis | Continuous Flow Chemistry | Accelerated discovery, high-throughput screening, improved reproducibility. |

| Photocatalysis/Electrocatalysis | Visible-Light Photoredox, Electrosynthesis | Mild reaction conditions, unique reactivity, sustainable and reagentless synthesis. |

| Environmentally Benign Processes | Biocatalysis, Solvent-Free Reactions | Reduced waste, enhanced safety, improved sustainability of chemical manufacturing. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-Fluoro-4-methylphenyl)acetamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via acetylation of 2-fluoro-4-methylaniline using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) in solvents like dichloromethane. Reaction temperature (e.g., 273 K for controlled exothermic reactions) and stoichiometric ratios are critical for minimizing side products. Post-synthesis purification via recrystallization or column chromatography ensures high purity. For analogs, substituent positions on the aromatic ring require regioselective protection/deprotection strategies .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : Identifies substituent positions (e.g., fluorine and methyl groups) and confirms acetylation.

- IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks (e.g., N-H···O interactions in crystal packing) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.

- Store in airtight containers away from oxidizers.

- In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To address this:

- Standardize assays (e.g., MTT protocols in ) across multiple cell lines (e.g., HCT-116, MCF-7).

- Perform dose-response studies to establish IC50 values.

- Compare substituent effects (e.g., fluoro vs. methoxy groups) using SAR analysis. Validate results with orthogonal assays (e.g., apoptosis markers) .

Q. What advanced electrocatalytic methods can be applied to synthesize this compound derivatives, and how do they improve selectivity?

- Methodological Answer : Electrocatalytic C–N coupling using hypervalent iodine intermediates (e.g., ) enables regioselective bond formation. Key parameters:

- Electrode Material : Pt or carbon electrodes optimize electron transfer.

- Potential Control : Adjust applied voltage to suppress undesired byproducts (e.g., over-oxidation).

- Solvent System : Use polar aprotic solvents (e.g., acetonitrile) to stabilize reactive intermediates .

Q. How does the crystal packing of this compound influence its physicochemical properties, and what methods determine this?

- Methodological Answer : X-ray diffraction (e.g., ) reveals intermolecular interactions (e.g., N-H···O hydrogen bonds) that impact solubility and thermal stability. Techniques include:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Identifies melting points and polymorph transitions.

- Hirshfeld Surface Analysis : Quantifies intermolecular contact contributions .

Q. What computational strategies predict the pharmacokinetic properties of this compound analogs?

- Methodological Answer :

- QSAR Modeling : Correlate substituent descriptors (e.g., LogP, polar surface area) with bioavailability.

- Molecular Dynamics Simulations : Predict membrane permeability (e.g., blood-brain barrier penetration).

- Docking Studies : Use software like AutoDock Vina to assess binding to targets (e.g., enzymes in ). Validate with in vitro ADME assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.